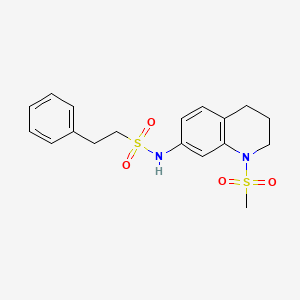
4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound. This molecule's structural complexity and its functional groups contribute to its chemical reactivity and potential applications. It features a sulfonamide group, a triazole ring, and an acetyl group, each of which can impart unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis of Precursors: : The synthesis begins with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole. This intermediate is synthesized via the cyclization reaction of appropriate hydrazides with suitable anhydrides under controlled conditions.
Formation of the Sulfonamide: : Next, the prepared triazole derivative is reacted with 2-bromoethylbenzene to introduce the ethyl linkage. The ethylbenzene moiety is then sulfonated using chlorosulfonic acid to yield the benzenesulfonamide precursor.
Final Assembly: : The final step involves the acetylation of the benzenesulfonamide derivative using acetic anhydride in the presence of a base like pyridine to afford the target compound 4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide.
Industrial Production Methods
Industrial synthesis of this compound involves optimized processes to maximize yield and minimize by-products. Continuous flow reactors and catalytic systems might be employed to enhance the efficiency and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfonamide group or the triazole ring, leading to the formation of sulfonyl derivatives or oxidized triazole products.
Reduction: : The nitro group, if present in derivatives, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: : The acetyl group can be substituted by nucleophiles, while the sulfonamide moiety may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Substitution: : Nucleophiles like amines or thiols can be employed, typically under basic conditions.
Major Products
Oxidation: : Sulfonyl derivatives or oxidized triazole compounds.
Reduction: : Amino derivatives of the compound.
Substitution: : Varied substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable scaffold in organic synthesis for the development of novel materials and molecules.
Biology
In biological studies, the sulfonamide group imparts potential antibacterial properties, making it a candidate for pharmaceutical research.
Medicine
Due to its sulfonamide moiety, it may exhibit activities similar to sulfonamide antibiotics, thus serving as a lead compound in drug development.
Industry
The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The compound acts by interacting with biological molecules through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking enzyme activity. The triazole ring may also interact with protein targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and triazole-containing molecules
List of Similar Compounds
4-methyl-N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
4-acetyl-N-(2-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
4-methyl-N-(2-(3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
There you have it, a comprehensive dive into the world of 4-acetyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide. Whether you're exploring its synthesis, reactivity, or applications, this compound certainly offers a lot to uncover!
Properties
IUPAC Name |
4-acetyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S/c1-9(22)10-3-5-11(6-4-10)26(24,25)18-7-8-21-13(23)20(2)12(19-21)14(15,16)17/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNTVLYPMIELHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2898202.png)

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2898215.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)



